molecular formula C9H13NO B11920901 2-(5-Ethylfuran-2-yl)azetidine CAS No. 777887-59-9

2-(5-Ethylfuran-2-yl)azetidine

Cat. No.: B11920901
CAS No.: 777887-59-9
M. Wt: 151.21 g/mol
InChI Key: JITFGGRSVGJLCX-UHFFFAOYSA-N
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Description

2-(5-Ethylfuran-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(5-Ethylfuran-2-yl)azetidine, can be achieved through several methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.

Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which allows for the preparation of bis-functionalized azetidines .

Industrial Production Methods

Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and direct alkylation methods mentioned above can be adapted for industrial-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylfuran-2-yl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The azetidine ring can be reduced to form more stable amine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Properties

CAS No.

777887-59-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(5-ethylfuran-2-yl)azetidine

InChI

InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3

InChI Key

JITFGGRSVGJLCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C2CCN2

Origin of Product

United States

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